molecular formula C16H13NO2 B022325 5-Benzyloxyindole-3-carboxaldehyde CAS No. 6953-22-6

5-Benzyloxyindole-3-carboxaldehyde

Cat. No.: B022325
CAS No.: 6953-22-6
M. Wt: 251.28 g/mol
InChI Key: DJGNUBADRQIDNQ-UHFFFAOYSA-N
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Safety and Hazards

5-Benzyloxyindole-3-carboxaldehyde is classified as a skin irritant (Category 2) and an eye irritant (Category 2). It may also cause respiratory irritation (Category 3) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyloxyindole-3-carboxaldehyde typically involves the reaction of indole derivatives with benzyl halides under specific conditions. One common method includes the use of indole-3-carboxaldehyde as a starting material, which is then reacted with benzyl bromide in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-Benzyloxyindole-3-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Indole-3-carboxaldehyde
  • 5-Methoxyindole-3-carboxaldehyde
  • 5-Bromoindole-3-carboxaldehyde

Comparison: 5-Benzyloxyindole-3-carboxaldehyde is unique due to its benzyloxy group at the 5-position, which imparts distinct chemical properties and reactivity compared to other indole derivatives. This structural feature enhances its utility in synthesizing complex organic molecules and studying specific biological pathways .

Properties

IUPAC Name

5-phenylmethoxy-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-10-13-9-17-16-7-6-14(8-15(13)16)19-11-12-4-2-1-3-5-12/h1-10,17H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGNUBADRQIDNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90219785
Record name 5-(Phenylmethoxy)-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90219785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57264449
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6953-22-6
Record name 5-(Phenylmethoxy)-1H-indole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6953-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Phenylmethoxy)-1H-indole-3-carbaldehyde
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Record name 6953-22-6
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Record name 5-(Phenylmethoxy)-1H-indole-3-carbaldehyde
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Record name 5-(phenylmethoxy)-1H-indole-3-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Benzyloxyindole-3-carboxaldehyde
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Reactant of Route 5
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Reactant of Route 6
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